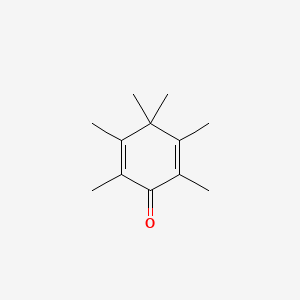
2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes six methyl groups attached to a cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one typically involves the chlorination of cyclohexadiene. In this process, chlorine gas reacts with cyclohexadiene to form the desired compound . The reaction conditions often include controlled temperatures and the presence of a catalyst to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorination equipment and stringent safety measures to handle chlorine gas and other reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism by which 2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one exerts its effects involves interactions with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. Its unique structure allows it to interact with specific enzymes and receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6-Hexamethylcyclohexane: This compound is similar in structure but lacks the dienone functionality.
4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one: This compound has a similar cyclohexadienone core but with different substituents.
Uniqueness
2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one is unique due to its specific arrangement of methyl groups and the presence of the dienone functionality. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
14790-04-6 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2,3,4,4,5,6-hexamethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H18O/c1-7-9(3)12(5,6)10(4)8(2)11(7)13/h1-6H3 |
InChI-Schlüssel |
MVGMUUAWHJAZQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(C1=O)C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


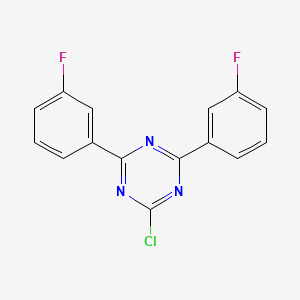
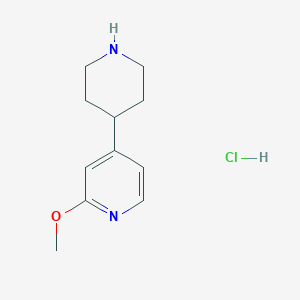
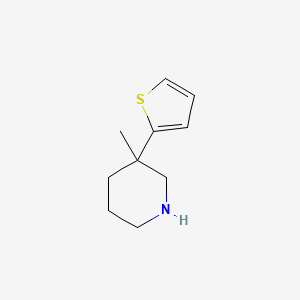
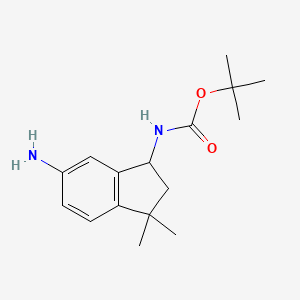
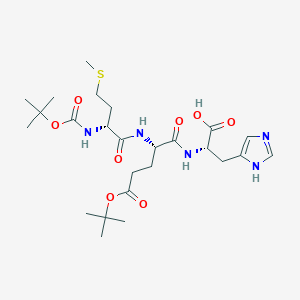
![8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B13336730.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13336742.png)
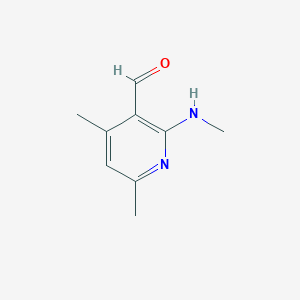
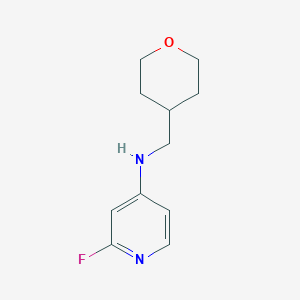
![tert-Butyl 2-oxa-7-azaspiro[3.5]non-5-ene-7-carboxylate](/img/structure/B13336758.png)
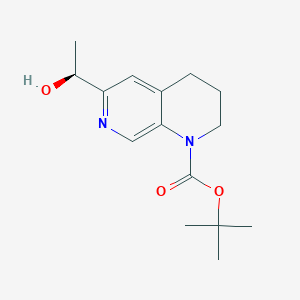
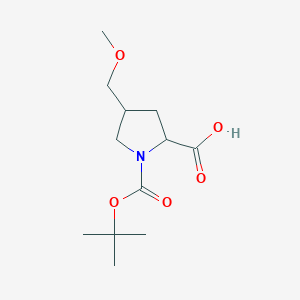

![6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336790.png)
